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Compound of Interest

Compound Name: Diallylamine

Cat. No.: B093489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of diallylamine and its

derivatives in the synthesis of pharmaceutical intermediates and drug delivery systems. The

information is intended to guide researchers in the development of novel therapeutic agents

and formulations.

Introduction
Diallylamine (CAS 124-02-7) is a versatile secondary amine containing two allyl groups,

making it a valuable building block in organic synthesis.[1] Its unique structure allows it to

participate in a variety of chemical reactions, rendering it an important intermediate in the

pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs) and their

precursors.[1] This document outlines specific applications of diallylamine and related

allylamine derivatives in the synthesis of antifungal agents and in the development of polymeric

drug carriers.

Application 1: Diallylamine in the Synthesis of
Polymeric Drug Carriers via Cyclopolymerization
Diallylamine can undergo free-radical cyclopolymerization to form polydiallylamine, a polymer

that can be subsequently functionalized with drug molecules to create drug delivery systems.[2]
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[3] This approach allows for the covalent attachment of drugs, which can then be released

under specific physiological conditions.

Experimental Protocol: Synthesis of Polydiallylamine
This protocol describes the free-radical cyclopolymerization of diallylamine.

Materials:

Diallylamine

Dioxane

Dibenzoyl peroxide

Diethyl ether

Nitrogen gas

Equipment:

Screw-capped polymerization bottle

Water bath

Vacuum oven

Procedure:

In a screw-capped polymerization bottle, dissolve 5 g of diallylamine in 20 mL of dioxane.

Add 0.05% (by weight of the monomer) of dibenzoyl peroxide as an initiator.

Flush the bottle with nitrogen for a few minutes to create an inert atmosphere.

Maintain the solution at 90°C using a water bath for 4 hours.

Evaporate the solvent under vacuum to obtain the polymer.
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Wash the resulting brown polymer three times with diethyl ether.

Dry the polymer in a vacuum oven at 50°C.[2]

Quantitative Data:

Parameter Value

Diallylamine 5 g

Dioxane 20 mL

Dibenzoyl peroxide 2.5 mg

Reaction Temperature 90°C

Reaction Time 4 hours

Yield 60%

Intrinsic Viscosity 0.15 dL/g

Experimental Protocol: Condensation of
Polydiallylamine with Carboxylic Acid Drugs
This protocol details the attachment of drug molecules (e.g., Ibuprofen, Ciprofloxacin,

Mefenamic acid) to the polydiallylamine backbone. The drug must first be converted to its acyl

chloride derivative.

Materials:

Polydiallylamine (prepared as above)

Drug-acyl chloride (e.g., Ibuprofen acyl chloride)

Dioxane

Pyridine

Equipment:
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Reaction flask

Water bath

Vacuum oven

TLC setup

Procedure:

Dissolve 1 mole equivalent of polydiallylamine in 10-15 mL of dioxane in a reaction flask.

Add 1 mole equivalent of the substituted drug-acyl chloride.

Add 2-3 drops of pyridine to the mixture.

Heat the reaction mixture in a water bath at 70-80°C for 60-90 minutes.

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

Isolate the product and dry it in a vacuum oven.[2]

Quantitative Data for Drug-Polymer Conjugates:

N-Drug Polymer
Conjugate

Color Conversion (%)
Intrinsic Viscosity
(dL/g)

Poly[N-Ibuprofen

diallylamine]
Yellow 65 0.41

Poly[N-Ciprofloxacin

diallylamine]
Brown 71 0.54

Poly[N-Mefenamic

acid diallylamine]
Brown 64 0.6

Table adapted from physical properties of prepared prodrug polymers.[2]
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Caption: Workflow for the synthesis of drug-polymer conjugates from diallylamine.

Application 2: Synthesis of Allylamine Antifungal
Agents - Naftifine and Terbinafine
While not always starting directly from diallylamine, the synthesis of potent antifungal agents

like Naftifine and Terbinafine involves the creation of complex tertiary allylamine structures,

which is highly relevant to the application of allylamine chemistry in pharmaceuticals.[4][5] A

key intermediate in some synthetic routes is N-methyl-1-naphthalenemethylamine.
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Experimental Protocol: Synthesis of N-methyl-1-
naphthalenemethylamine
This intermediate is crucial for the synthesis of both Naftifine and Terbinafine.

Materials:

1-Chloromethylnaphthalene

N-methylformamide

Strong base (e.g., Sodium hydride) or mild base (e.g., Potassium carbonate) with a phase

transfer catalyst

Toluene

N,N-dimethylformamide (DMF)

Acid or base for hydrolysis

Equipment:

Reaction flask with stirrer, thermometer, condenser, and dropping funnel

Procedure (using a strong base):

React N-methylformamide with a strong base in DMF and/or a non-polar solvent to generate

its anion.

Slowly add a solution of 100 g of 1-chloromethylnaphthalene in 100 mL of toluene to the

reaction mixture.

Maintain the temperature at 40-45°C for 1 hour.

Quench the reaction with water.

Extract the product into toluene (2 x 250 mL).
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Distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide.

Hydrolyze the formamide derivative using an acid or base to yield N-methyl-1-

naphthalenemethylamine.[6]

Logical Flow for N-methyl-1-naphthalenemethylamine Synthesis
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N-methylformamide N-methylformamide Anion
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Caption: Two-stage synthesis of N-methyl-1-naphthalenemethylamine.

Experimental Protocol: Synthesis of Naftifine
This protocol describes a Mannich-type reaction followed by dehydration to produce Naftifine.

[4]

Materials:

N-methyl-1-naphthalenemethylamine

Propiophenone hydrochloride

1,4-Dioxane

Triethylamine (TEA)

5N HCl

NaOH
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Procedure:

A mixture of N-methyl-1-naphthalenemethylamine (1.0 mmol) and propiophenone

hydrochloride (1.0 mmol) in a mixture of 1,4-dioxane and TEA is refluxed to form the

intermediate γ-aminoalcohol.

The resulting γ-aminoalcohol is then refluxed in 5N HCl for dehydration.

The reaction mixture is neutralized with NaOH.

The final product, Naftifine, is purified. A 90% yield has been reported for this strategy.[4]

Experimental Protocol: Synthesis of Terbinafine
This protocol describes a one-step reaction to generate Terbinafine.[7]

Materials:

Monomethylamine

1-Chloromethyl naphthalene

1-Chloro-6,6-dimethyl-2-heptene-4-yne

Potassium carbonate or Sodium carbonate (acid-binding agent)

Purified water

Chloroform

Ethyl acetate

Procedure:

Slowly add monomethylamine to purified water, followed by the addition of an acid-binding

agent (potassium carbonate or sodium carbonate).

Simultaneously and slowly drip 1-chloromethyl naphthalene and 1-chloro-6,6-dimethyl-2-

heptene-4-yne into the solution while maintaining the temperature at 10-20°C. Ensure the
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dripping rates are controlled for simultaneous addition.

Allow the reaction to proceed for 2-3 hours at 10-20°C.

Extract the reaction mixture with chloroform.

Concentrate the organic layer under reduced pressure at a water bath temperature of 60°C

until dry.

Add ethyl acetate to the residue and reflux for 30 minutes.

Cool the solution to below 10°C and collect the white solid by suction filtration.

Dry the solid at 60-70°C to obtain Terbinafine. A yield of ≥ 91% has been reported for this

method.[7]

Quantitative Data for Terbinafine Synthesis:

Parameter Value

Reaction Temperature 10-20°C

Reaction Time 2-3 hours

Yield ≥ 91%

Signaling Pathway for Allylamine Antifungal Action
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Caption: Mechanism of action of allylamine antifungals.

Conclusion
Diallylamine and its derivatives are crucial intermediates in the pharmaceutical industry. As

demonstrated, diallylamine can be directly polymerized to create sophisticated drug delivery

systems. Furthermore, the synthesis of complex allylamine-containing drugs like Naftifine and

Terbinafine showcases the importance of allylamine chemistry in developing effective

therapeutic agents. The provided protocols and data serve as a valuable resource for

researchers engaged in the synthesis and development of novel pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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